3-chloro-2H-benzo[h]chromen-2-one
Description
3-Chloro-2H-benzo[h]chromen-2-one is a halogenated coumarin derivative featuring a chloro substituent at the 3-position of the fused benzochromenone scaffold. Coumarins and their analogs are recognized as "privileged medicinal scaffolds" due to their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The chloro group at position 3 enhances electrophilicity and may improve binding affinity to biological targets, such as enzymes or receptors involved in cancer progression .
Properties
Molecular Formula |
C13H7ClO2 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
3-chlorobenzo[h]chromen-2-one |
InChI |
InChI=1S/C13H7ClO2/c14-11-7-9-6-5-8-3-1-2-4-10(8)12(9)16-13(11)15/h1-7H |
InChI Key |
NRAFVZOBWKXRNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C(=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C(=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substitution Patterns and Bioactivity
Key Observations :
- Positional Effects: The 3-chloro substitution in benzo[h]chromen-2-one distinguishes it from 4-amino or 4-chloromethyl analogs. The 3-position is electronically critical, as it may influence resonance stabilization and intermolecular interactions .
- Halogen vs. Amino Groups: The 4-amino derivative (C₁₃H₉NO₂) exhibits pronounced anticancer activity, suggesting that electron-donating groups (e.g., NH₂) enhance target binding compared to electron-withdrawing chloro groups .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| 3-Chloro-2H-benzo[h]chromen-2-one | 3.1 | <0.1 | 2 | 30.5 |
| 4-Amino-2H-benzo[h]chromen-2-one | 1.8 | 0.5–1.0 | 3 | 58.9 |
| 3-Acetyl-6-chloro-2H-chromen-2-one | 2.5 | <0.1 | 3 | 51.5 |
| 10-Methoxy-7-methyl-2H-benzo[g]chromen-2-one | 2.9 | 0.1–0.5 | 3 | 38.7 |
Key Observations :
- Polar Surface Area: Amino or acetyl groups increase polarity, which may improve solubility but reduce blood-brain barrier penetration .
Preparation Methods
Photoredox-Mediated Chlorination Using Copper Catalysis
The photoredox approach has emerged as a efficient method for introducing chlorine atoms into coumarin frameworks. A study by Li et al. (2022) demonstrated the synthesis of 3-chloro-2H-benzo[h]chromen-2-one via ligand-to-metal charge transfer (LMCT) activation using CuCl₂·2H₂O .
Procedure :
-
Substrates : 2H-benzo[h]chromen-2-one (1.0 equiv)
-
Catalyst : CuCl₂·2H₂O (1.5 equiv), LiCl (3.0 equiv)
-
Solvent : Acetonitrile (MeCN)
-
Additive : Trifluoroacetic acid (TFA, 4.0 equiv)
-
Conditions : Irradiation with 460–465 nm blue LEDs at 35°C for 24 h
Electrophilic Chlorination Using Phosphorus Pentachloride
Traditional electrophilic chlorination remains a viable route for bench-scale synthesis. A modified procedure from a 2015 patent describes the use of PCl₅ for introducing chlorine at the 3-position of benzo[h]chromen-2-one .
Procedure :
-
Precursor Synthesis :
-
Chlorination :
This method offers scalability but generates stoichiometric HCl waste. Purification requires silica gel chromatography (EtOAc/hexane, 1:8), and regioisomeric byproducts may form if competing positions are activated.
Radical Chlorination with tert-Butyl Hydroperoxide
A radical-mediated protocol developed by Wang et al. (2017) employs TBHP as an oxidant to facilitate C–H chlorination .
Procedure :
-
Substrate : 2H-benzo[h]chromen-2-one (0.2 mmol)
-
Chlorine Source : ClCH₂COOH (2.0 equiv)
-
Oxidant : TBHP (70% in H₂O, 4.0 equiv)
-
Solvent : Diethyl ether (0.4 mL)
-
Conditions : 120°C, 24 h under N₂
-
Yield : 45–50% (crude), improving to 68% after column chromatography
The reaction proceeds via a tert-butoxy radical initiating hydrogen abstraction, followed by chlorine atom transfer. While effective, competing oxidation of the coumarin lactone ring necessitates careful monitoring.
Late-Stage Chlorination During Coumarin Cyclization
An innovative one-pot strategy combines coumarin formation and chlorination using 2-chloroacetonitrile derivatives. A 2019 study achieved this through base-mediated cyclization :
Procedure :
-
Starting Materials :
-
2-Hydroxy-1-naphthaldehyde (1.0 mmol)
-
2-Chlorophenylacetonitrile (1.5 mmol)
-
-
Base : tBuOK (2.0 equiv) in DMF
-
Conditions : 110°C, 16 h under air
This method avoids isolated chlorination steps but requires strict stoichiometric control to prevent over-alkylation.
Comparative Analysis of Methodologies
*Reported for analogous compounds; actual yield for 3-chloro derivative requires optimization.
Spectroscopic Characterization and Validation
Successful synthesis requires validation through:
-
¹H NMR : The 3-chloro substituent deshields H-4, appearing as a singlet at δ 8.47–8.53 ppm .
-
13C NMR : Lactone carbonyl resonates at δ 160.1–161.1 ppm, with C-3 chlorine causing a downfield shift to δ 112.3–113.8 ppm .
-
HRMS : Molecular ion peak at m/z 230.0241 (C₁₃H₇ClO₂⁺) with chlorine isotopic pattern .
Q & A
Q. What are the established synthetic routes for 3-chloro-2H-benzo[h]chromen-2-one, and how can reaction conditions be optimized?
The synthesis of this compound derivatives typically involves chlorination of precursor chromenones. For example, chlorination using phosphorus pentachloride (PCl₅) under reflux conditions is a common method, followed by oxidation with meta-chloroperbenzoic acid (m-CPBA) to stabilize the chloro-substituted product . Optimization includes adjusting solvent systems (e.g., dichloromethane for oxidation) and reaction times to improve yields. Green chemistry principles, such as substituting toxic solvents with ionic liquids, may enhance sustainability without compromising efficiency .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the chloro-substitution pattern and aromatic proton environments. Coumarin derivatives often exhibit distinct carbonyl (C=O) signals near 160-165 ppm in ¹³C NMR .
- IR Spectroscopy : Identification of C-Cl stretches (~550-600 cm⁻¹) and lactone C=O stretches (~1700 cm⁻¹) .
- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) verification. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. How can researchers evaluate the preliminary biological activity of this compound?
Initial screening involves:
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits . Dose-response curves and statistical validation (e.g., ANOVA) are essential to confirm activity thresholds.
Advanced Research Questions
Q. How can computational models like QSAR aid in designing this compound derivatives with enhanced bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models built using genetic function algorithms (GFA) identify critical molecular descriptors (e.g., logP, polar surface area) that correlate with anticancer or antimicrobial activity. For example, a QSAR model with R² = 0.950 and Qcv² = 0.912 can predict substituent effects at positions 6 and 8 of the chromenone core, guiding the synthesis of analogs with improved potency . Molecular docking (e.g., AutoDock Vina) further validates target interactions, such as binding to DNA topoisomerase II or kinase domains .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .
- Hirshfeld Surface Analysis : To visualize intermolecular interactions (e.g., C-Cl⋯π contacts) and packing motifs .
- Twinned Data Handling : SHELXPRO interfaces resolve challenges in twinned crystals via HKLF5 format processing .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay Variability : Standardize protocols (e.g., identical cell lines, incubation times).
- Structural Isomerism : Confirm regiochemistry of chloro-substituents via NOESY or X-ray crystallography .
- Solubility Factors : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound bioavailability in vitro . Meta-analyses comparing datasets under consistent conditions are critical for validation.
Q. What strategies optimize the pharmacokinetic (ADMET) profile of this compound-based drug candidates?
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP and enhance solubility .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify metabolic hotspots; blocking vulnerable sites (e.g., para-Cl with methyl groups) improves half-life .
- Toxicity Mitigation : Ames tests for mutagenicity and hERG binding assays to assess cardiac risk .
Methodological Notes
- Synthesis : Prioritize regioselective chlorination via directed ortho-metalation (DoM) to avoid positional isomers .
- Data Analysis : Use cheminformatics tools (e.g., MOE, Schrödinger) for QSAR and docking studies .
- Crystallography : Deposit structural data in the Cambridge Crystallographic Data Centre (CCDC) for public access .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
